molecular formula C19H21ClN2O2 B2416014 2-(4-Chlorophenyl)-2-(4-(p-tolyl)piperazin-1-yl)acetic acid CAS No. 1439903-78-2

2-(4-Chlorophenyl)-2-(4-(p-tolyl)piperazin-1-yl)acetic acid

Cat. No.: B2416014
CAS No.: 1439903-78-2
M. Wt: 344.84
InChI Key: HYRZKSBDSAVAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-(4-(p-tolyl)piperazin-1-yl)acetic acid is a synthetic organic compound that features a piperazine ring substituted with a chlorophenyl and a tolyl group. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(4-(p-tolyl)piperazin-1-yl)acetic acid typically involves multi-step organic reactions. One common approach might include:

    Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the chlorophenyl and tolyl groups can be introduced through nucleophilic substitution reactions.

    Acetic Acid Introduction: The acetic acid moiety can be introduced via carboxylation reactions, often using reagents like carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the tolyl group.

    Reduction: Reduction reactions could target the chlorophenyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Pharmacological Studies: Investigated for potential biological activity, including as receptor ligands or enzyme inhibitors.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.

Industry

    Chemical Manufacturing: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for compounds like 2-(4-Chlorophenyl)-2-(4-(p-tolyl)piperazin-1-yl)acetic acid would depend on its specific biological target. Generally, such compounds might interact with:

    Receptors: Binding to specific receptors in the body, altering their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(4-(m-tolyl)piperazin-1-yl)acetic acid
  • 2-(4-Chlorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid

Uniqueness

  • Substitution Pattern : The specific substitution pattern on the piperazine ring and the aromatic rings can significantly influence the compound’s properties and reactivity.
  • Pharmacological Profile : Differences in biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14-2-8-17(9-3-14)21-10-12-22(13-11-21)18(19(23)24)15-4-6-16(20)7-5-15/h2-9,18H,10-13H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRZKSBDSAVAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.